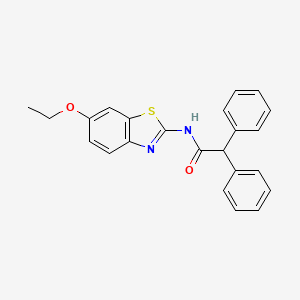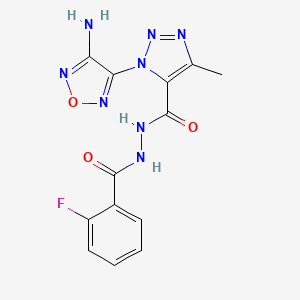![molecular formula C25H28ClFN4 B6061987 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline](/img/structure/B6061987.png)
2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is also known as FQ-1 and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline is not yet fully understood. However, it is believed that FQ-1 exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline has been found to have several biochemical and physiological effects. In addition to its anticancer activity, FQ-1 has been shown to exhibit antibacterial and antifungal properties. It has also been found to inhibit the growth of several parasites, including Plasmodium falciparum, the parasite responsible for causing malaria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using FQ-1 in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Orientations Futures
There are several future directions for the research and development of 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the safety and toxicity of FQ-1 in animal models. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets. Finally, the potential applications of FQ-1 in the treatment of other diseases, such as malaria and bacterial infections, should also be explored.
Méthodes De Synthèse
The synthesis of 2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline has been achieved using several methods. One of the most commonly used methods involves the reaction of 6-fluoroquinoline-2-carbaldehyde with 1-(3-chlorophenyl)piperazine in the presence of sodium triacetoxyborohydride and acetic acid. The resulting intermediate is then reacted with 1-methylpiperidine-3-carboxaldehyde to obtain the final product.
Applications De Recherche Scientifique
2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, FQ-1 has been found to be effective in inhibiting the growth of multidrug-resistant cancer cells.
Propriétés
IUPAC Name |
2-[[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClFN4/c26-20-3-1-4-23(16-20)30-11-13-31(14-12-30)24-5-2-10-29(18-24)17-22-8-6-19-15-21(27)7-9-25(19)28-22/h1,3-4,6-9,15-16,24H,2,5,10-14,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIRRGDTBJICGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=C(C=C2)C=C(C=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-6-fluoroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-7-(4-hydroxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6061914.png)
![2-{[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6061922.png)


![7-(cyclohexylmethyl)-2-[(2-propyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061936.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6061937.png)
![benzyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6061941.png)
![2,2-diphenyl-N'-(1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene)cyclopropanecarbohydrazide](/img/structure/B6061947.png)
![7-cyclopropyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6061948.png)
![N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6061958.png)
![4-[1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B6061965.png)

![ethyl 5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6061997.png)
![1-(1-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6062017.png)